molecular formula C23H30N4O8 B12516480 L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- CAS No. 652977-19-0

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-

Cat. No.: B12516480
CAS No.: 652977-19-0
M. Wt: 490.5 g/mol
InChI Key: LAVWSTXBJJRJMH-XSLAGTTESA-N
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Description

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- is a complex peptide compound composed of four amino acids: L-aspartic acid, L-tyrosine, and two L-proline residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- is unique due to its specific sequence and the presence of two proline residues, which can induce distinct structural conformations. This uniqueness makes it valuable for studying peptide structure-function relationships and for developing specialized applications in research and industry .

Properties

CAS No.

652977-19-0

Molecular Formula

C23H30N4O8

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C23H30N4O8/c24-15(11-13-5-7-14(28)8-6-13)21(32)27-10-2-4-18(27)22(33)26-9-1-3-17(26)20(31)25-16(23(34)35)12-19(29)30/h5-8,15-18,28H,1-4,9-12,24H2,(H,25,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1

InChI Key

LAVWSTXBJJRJMH-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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